molecular formula C9H13N B14426536 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole CAS No. 81374-50-7

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole

Cat. No.: B14426536
CAS No.: 81374-50-7
M. Wt: 135.21 g/mol
InChI Key: YQCAVRSSVKYYOT-UHFFFAOYSA-N
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Description

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 3-methylbut-1-en-1-yl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of pyrrole with 3-methylbut-1-en-1-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrrolidines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the 3-methylbut-1-en-1-yl group or hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrroles.

Scientific Research Applications

1-(3-Methylbut-1-en-1-yl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(3-Methylbut-1-en-1-yl)-1H-indole: Similar in structure but contains an indole ring instead of a pyrrole ring.

    3-Hydroxy-3-methylbut-1-ene: Contains a similar 3-methylbut-1-en-1-yl group but lacks the pyrrole ring.

    2-(6-{2,4-Dihydroxy-3-[(1E)-3-methylbut-1-en-1-yl]benzoyl}-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl)benzene-1,3-diol: A more complex compound with multiple functional groups and rings.

Uniqueness: 1-(3-Methylbut-1-en-1-yl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a 3-methylbut-1-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

81374-50-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-(3-methylbut-1-enyl)pyrrole

InChI

InChI=1S/C9H13N/c1-9(2)5-8-10-6-3-4-7-10/h3-9H,1-2H3

InChI Key

YQCAVRSSVKYYOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CN1C=CC=C1

Origin of Product

United States

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